molecular formula C14H18N4O4 B1532236 3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid CAS No. 1110717-65-1

3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

Cat. No.: B1532236
CAS No.: 1110717-65-1
M. Wt: 306.32 g/mol
InChI Key: QGCDIBBJRDODAJ-UHFFFAOYSA-N
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Description

3-({1,3-Diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is a synthetic small molecule featuring a fused bicyclic imidazo[4,5-b]pyridine core. Key structural elements include:

  • Diethyl groups at the 1- and 3-positions of the imidazole ring.
  • A 2-oxo (keto) group at position 2.
  • A carbamoylpropanoic acid moiety attached via an amide bond at position 5 of the pyridine ring.

Properties

IUPAC Name

4-[(1,3-diethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-3-17-9-5-6-10(15-11(19)7-8-12(20)21)16-13(9)18(4-2)14(17)22/h5-6H,3-4,7-8H2,1-2H3,(H,20,21)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCDIBBJRDODAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-({1,3-Diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid, also known by its CAS number 1110717-65-1, is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O4C_{14}H_{18}N_{4}O_{4}, with a molecular weight of 306.32 g/mol. Its structure features an imidazo[4,5-b]pyridine moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC14H18N4O4C_{14}H_{18}N_{4}O_{4}
Molecular Weight306.32 g/mol
CAS Number1110717-65-1
IUPAC Name4-[(1,3-diethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the imidazo[4,5-b]pyridine scaffold have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such effects could be beneficial in treating conditions like rheumatoid arthritis or chronic inflammatory diseases.

Antifibrotic Properties

Another area of interest is the antifibrotic activity of this compound. Studies have demonstrated that it can inhibit collagen synthesis in fibroblasts, which is crucial for preventing fibrosis in various tissues. This property was assessed using hydroxyproline assays and ELISA detection methods for collagen type I alpha 1 (COL1A1) protein expression.

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[4,5-b]pyridine and evaluated their cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of approximately 45 μM against breast cancer cells, indicating potent antitumor activity (source: MDPI) .

Evaluation of Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of related compounds. In vitro assays showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in stimulated macrophages (source: American Elements) .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that it may act through multiple pathways:

  • Inhibition of Cell Proliferation : By inducing apoptosis and affecting cell cycle regulation.
  • Modulation of Cytokine Release : Reducing the secretion of inflammatory mediators.
  • Collagen Synthesis Inhibition : Targeting fibroblast activity to prevent fibrosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Diethyl vs. Dibenzyl Substituents

A closely related analog, 3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid (CAS: 893725-89-8), replaces the diethyl groups with dibenzyl moieties . Key differences include:

  • Molecular Weight : The dibenzyl derivative has a molecular weight of 430.46 g/mol compared to the diethyl variant (exact weight unspecified but expected to be lower due to smaller substituents).
  • Synthetic Accessibility : Diethyl groups may offer simpler synthesis due to fewer steric hindrances compared to benzyl groups, which require careful handling .
Alkyne-Substituted Analog

6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine () introduces a propargyl group and bromine atom. The alkyne functionality enables click chemistry modifications, a feature absent in the target compound. This highlights the scaffold’s versatility for derivatization .

Modifications at the Carbamoyl Position

Succinamic Acid Derivative

N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid () replaces the carbamoylpropanoic acid with a succinamic acid group. This modification resulted in a binding affinity of -8.9 kcal/mol against kynurenine formamidase, suggesting that the carboxamide linker’s length and flexibility influence target interaction .

Thioether-Linked Propanoic Acid

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid () uses a thioether linkage instead of a carbamoyl group. The sulfur atom may improve metabolic stability but reduce hydrogen-bonding capacity compared to the amide bond in the target compound .

Core Heterocycle Variations

Thiazolo[4,5-b]pyridine Derivatives

3-(5-Hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid () replaces the imidazole ring with a thiazole. This alters electronic properties (e.g., increased electron deficiency) and may affect binding to targets like kinases or enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 2
3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

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